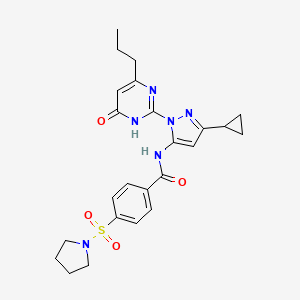

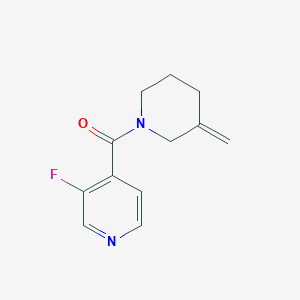

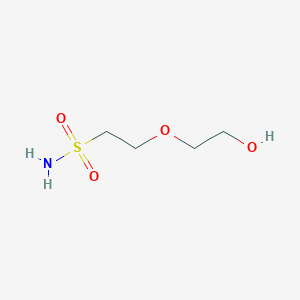

![molecular formula C22H21FN4O2S B2713414 2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894026-24-5](/img/structure/B2713414.png)

2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a fluorophenyl group, and a thiazolotriazol group . These groups are common in many pharmaceuticals and could suggest potential biological activity .

Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For instance, the ethoxyphenyl and fluorophenyl groups might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of both polar and nonpolar groups could affect its solubility .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Thiazolo[3,2-b]triazole derivatives have been synthesized and evaluated for their potential medicinal properties. For instance, compounds with thiazolo[3,2-b]triazole scaffolds have been explored for their anti-inflammatory, analgesic, antimicrobial, and antifungal activities. These compounds are designed to harness the bioactive potential of the thiazolo[3,2-b]triazole moiety, indicating the structural class's relevance in drug discovery and development. For example, Emine Doğdaş et al. (2007) synthesized new thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen, showing significant analgesic and anti-inflammatory activities without inducing gastric lesions, suggesting their potential as safer therapeutic agents (Doğdaş et al., 2007).

Agricultural Chemistry Applications

In the realm of agriculture, thiazolo[3,2-b]triazole derivatives have been evaluated for their insecticidal properties. Research by A. Fadda et al. (2017) involved synthesizing various heterocycles, including thiazolo[3,2-b][1,2,4]triazole derivatives, and assessing their insecticidal activities against pests such as the cotton leafworm, Spodoptera littoralis. These findings underscore the potential utility of thiazolo[3,2-b]triazole derivatives in developing new agrochemicals to protect crops from pest infestations (Fadda et al., 2017).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potentials of thiazolo[3,2-b]triazole derivatives have been a subject of interest due to the increasing need for novel compounds to combat drug-resistant pathogens. Studies such as those by Wagnat W. Wardkhan et al. (2008) and G. Saravanan et al. (2010) have explored the synthesis of thiazolo[3,2-b]triazole-based compounds with significant antimicrobial and antifungal activities, highlighting their potential as leads in developing new antimicrobial agents (Wardkhan et al., 2008); (Saravanan et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2S/c1-2-29-19-9-3-15(4-10-19)13-20(28)24-12-11-18-14-30-22-25-21(26-27(18)22)16-5-7-17(23)8-6-16/h3-10,14H,2,11-13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZHICKNXKNECB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/no-structure.png)

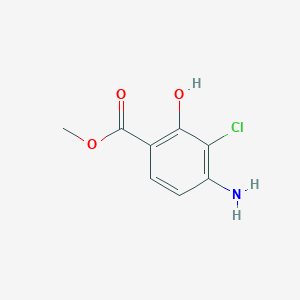

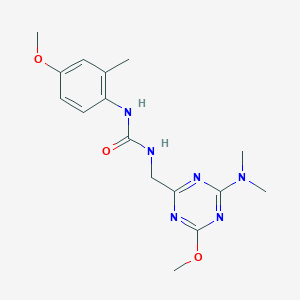

![3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2713339.png)

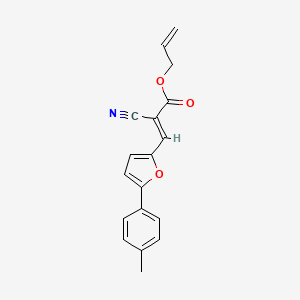

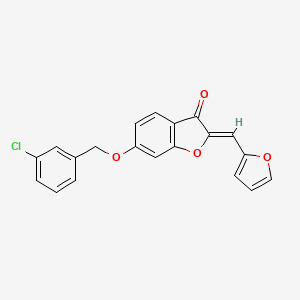

![5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2713351.png)